N-ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine N-ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 2548995-38-4
VCID: VC11821587
InChI: InChI=1S/C16H23N7/c1-4-17-16-20-12(2)11-14(21-16)22-7-9-23(10-8-22)15-13(3)18-5-6-19-15/h5-6,11H,4,7-10H2,1-3H3,(H,17,20,21)
SMILES: CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3C)C
Molecular Formula: C16H23N7
Molecular Weight: 313.40 g/mol

N-ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine

CAS No.: 2548995-38-4

Cat. No.: VC11821587

Molecular Formula: C16H23N7

Molecular Weight: 313.40 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine - 2548995-38-4

Specification

CAS No. 2548995-38-4
Molecular Formula C16H23N7
Molecular Weight 313.40 g/mol
IUPAC Name N-ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Standard InChI InChI=1S/C16H23N7/c1-4-17-16-20-12(2)11-14(21-16)22-7-9-23(10-8-22)15-13(3)18-5-6-19-15/h5-6,11H,4,7-10H2,1-3H3,(H,17,20,21)
Standard InChI Key MBCCKJYVYDUYPT-UHFFFAOYSA-N
SMILES CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3C)C
Canonical SMILES CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3C)C

Introduction

N-ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a synthetic organic compound belonging to the class of heterocyclic amines. Its structure features a pyrimidine core substituted with an ethyl group, a methyl group, and a piperazine ring functionalized with a methylpyrazine moiety. Compounds with similar scaffolds are often studied for their potential biological activities, including pharmacological applications targeting enzymes, receptors, or pathogens.

Synthesis Pathways

The synthesis of N-ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step reactions combining heterocyclic chemistry and functional group modifications:

  • Formation of Pyrimidine Core:

    • Starting from precursors like 2,4-diamino-pyrimidine derivatives.

    • Alkylation at the nitrogen atom using ethyl halides.

  • Introduction of Piperazine Substituent:

    • Coupling reactions between pyrimidine intermediates and piperazine derivatives.

  • Functionalization with Methylpyrazine:

    • Nucleophilic substitution or reductive amination to attach the pyrazine moiety.

Potential Applications

Compounds with similar structures have been investigated for various biological activities:

  • Pharmacological Potential:

    • Pyrimidine derivatives are known for their activity against enzymes like kinases or receptors in neurological and oncological disorders .

    • Piperazine-containing molecules often exhibit enhanced bioavailability and receptor binding affinity .

  • Antimicrobial Activity:

    • Pyrazine-based compounds have shown potential as inhibitors of bacterial enzymes, particularly in tuberculosis research .

  • Therapeutic Research:

    • Similar compounds have been explored as muscarinic receptor antagonists for treating neurological diseases like Alzheimer's .

Analytical Characterization

The compound can be characterized using the following techniques:

Table 2: Analytical Methods

TechniqueKey Observations
NMR SpectroscopyChemical shifts for methyl groups and aromatic protons .
Mass Spectrometry (MS)Molecular ion peak confirming molecular weight .
IR SpectroscopyPeaks corresponding to amine and aromatic groups .

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